molecular formula C9H11ClFN3 B1476354 2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine CAS No. 2024227-04-9

2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine

Cat. No. B1476354
CAS RN: 2024227-04-9
M. Wt: 215.65 g/mol
InChI Key: UOPZENQNPOYGEB-UHFFFAOYSA-N
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Description

“2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine” is a compound that falls under the category of pyrrolopyrazine derivatives . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including “2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine”, involves various routes such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . The synthetic methods and biological activities of pyrrolopyrazine derivatives can help medicinal chemistry researchers design and synthesize new leads to treat various diseases .


Molecular Structure Analysis

The molecular structure of “2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine” is characterized by the presence of a pyrrole ring and a pyrazine ring, which are part of the pyrrolopyrazine scaffold . This structure is an attractive scaffold for drug discovery research .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine” include cyclization, ring annulation, cycloaddition, and direct C-H arylation . These reactions are part of the synthetic routes for pyrrolopyrazine derivatives .

Scientific Research Applications

Synthesis of Pyrazine Derivatives

2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine is utilized as a substrate in the synthesis of tuberculostatic pyrazine derivatives. These derivatives demonstrate significant potential in treating tuberculosis due to their in vitro tuberculostatic activity, highlighting the compound's role in the development of new therapeutic agents (Foks et al., 2005).

Development of Pyrazolines and Pyrazole Derivatives

The compound serves as a precursor in the creation of various pyrazoline and pyrazole derivatives. These derivatives have been studied for their crystal structures, providing valuable insights into the design of molecular materials with potential applications in medicinal chemistry and materials science (Loh et al., 2013).

Antimicrobial and Antibacterial Activity

Pyrazine derivatives, including those synthesized from 2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine, have shown promising antimicrobial and antibacterial activities. This suggests their potential in the development of new antibiotics and antimicrobial agents (Foks et al., 2005).

Synthesis of Fluorinated Pyrazoles

The compound is involved in the synthesis of fluorinated pyrazoles, which are important as building blocks in medicinal chemistry due to their potential for further functionalization. This highlights its utility in the exploration of new drug candidates and medicinal agents (Surmont et al., 2011).

Anti-Cancer Activity

Derivatives synthesized from 2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine have been evaluated for their anti-cancer activity, particularly against lung cancer. This underlines the compound's potential contribution to the development of new chemotherapeutic agents (Hammam et al., 2005).

properties

IUPAC Name

2-chloro-3-(3-fluoropiperidin-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFN3/c10-8-9(13-4-3-12-8)14-5-1-2-7(11)6-14/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPZENQNPOYGEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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